Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR)
While direct NMR data for this compound is limited, analogous 1,2,6-thiadiazine derivatives exhibit characteristic shifts:
| ¹H NMR | ¹³C NMR |
|---|---|
| Methyl (C5): δ ~1.2–1.4 ppm (singlet) | Methyl (C5): δ ~15–20 ppm |
| Ethyl ester: δ ~1.2–1.4 ppm (triplet), δ ~4.1–4.3 ppm (quartet) | Ester carbonyl: δ ~170–175 ppm |
| Thiadiazine protons: δ ~7.5–8.5 ppm (multiplet) | Thiadiazine carbons: δ ~120–150 ppm |
HMBC experiments would confirm connectivity between the methyl group and adjacent carbons, while NOE effects could elucidate spatial relationships between the ethyl ester and thiadiazine ring.
Fourier-Transform Infrared (FT-IR)
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Sulfonyl (S=O) | ~1350–1450 (asymmetric), ~1150–1250 (symmetric) |
| Ester C=O | ~1720–1750 |
| C-N (thiadiazine) | ~1500–1600 |
| C-H (aliphatic) | ~2800–3000 |
Lyza 7000 FTIR spectrometers are suitable for high-resolution analysis, leveraging modular cells for solid or solution-state measurements.
Properties
IUPAC Name |
ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZWOGEBQAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594737 | |
| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-20-7 | |
| Record name | Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
The production process would typically involve standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a basic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a solid or crystalline form.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
Medicinal Chemistry
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is being investigated for its potential therapeutic applications:
Antimicrobial Activity
Research indicates that compounds similar to ethyl 5-methyl-1,1-dioxo can exhibit antimicrobial properties. A study demonstrated that derivatives of thiadiazine compounds have shown efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating specific pathways involved in programmed cell death. This suggests a promising avenue for further research into its use as an adjunct therapy in oncology .
Biochemical Research
Ethyl 5-methyl-1,1-dioxo has applications in proteomics and biochemical assays:
Proteomics Applications
Due to its ability to interact with proteins and enzymes, this compound is utilized in proteomics research to study protein interactions and modifications. It serves as a reagent for labeling proteins in various analytical techniques such as mass spectrometry .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes linked to metabolic pathways. For instance, it may inhibit enzymes involved in the synthesis of inflammatory mediators, offering insights into its anti-inflammatory properties .
Table 1: Summary of Research Findings
Case Study Example: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of ethyl 5-methyl-1,1-dioxo and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other heterocycles, including thiazoles and benzoxazines. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
| Compound Name | Core Structure | Substituents/Oxidation States | Key Features |
|---|---|---|---|
| Ethyl 5-methyl-1,1-dioxo-1λ⁶,2,6-thiadiazine-3-carboxylate | Thiadiazine | 5-methyl, 3-ethyl carboxylate, S⁶⁺ (sulfone) | Six-membered ring; high polarity |
| 2-Amino-4-(3,5-difluorophenyl)-1,3-thiazole (CAS 676348-23-5) | Thiazole | 2-amino, 4-(3,5-difluorophenyl) | Five-membered ring; fluorinated aryl |
| 4-(Methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 926241-64-7) | Benzoxazine | 4-methylsulfonyl, 2-carboxylic acid | Fused benzene-oxazine; acidic group |
Key Observations:
Ring Size and Conformation :
- The thiadiazine derivative’s six-membered ring may adopt puckered conformations, as described by Cremer and Pople’s ring puckering coordinates . In contrast, five-membered thiazoles (e.g., 676348-23-5) are typically planar or exhibit minimal puckering due to smaller ring strain .
- Benzoxazines (e.g., 926241-64-7) often display chair-like conformations in fused systems, influencing packing in crystallographic studies .
Electronic Effects: The sulfone group in the thiadiazine derivative enhances electrophilicity at adjacent positions compared to thiazoles, which lack such strong electron-withdrawing groups .
Synthetic Accessibility: Thiadiazines are typically synthesized via cyclization of thioamides or sulfonamide precursors, whereas thiazoles (e.g., 676348-23-5) are commonly prepared via Hantzsch thiazole synthesis . Benzoxazines often require multi-step routes involving condensation of phenolic derivatives with amines or aldehydes .
Crystallographic and Computational Insights
- Thiadiazine Derivatives: Limited crystallographic data exist for 5863-20-7, but analogous sulfone-containing thiadiazines show S–O bond lengths of ~1.43–1.48 Å, consistent with sulfone geometry . Software like SHELXL and ORTEP-III are critical for refining such structures .
- Thiazoles : Structures like 676348-23-5 often exhibit shorter C–S bonds (~1.71 Å) and planarity, favoring π-stacking interactions in crystal lattices .
- Benzoxazines : The fused ring system in 926241-64-7 leads to extended conjugation, with typical C–O bond lengths of ~1.36 Å in the oxazine ring .
Biological Activity
Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate (CAS Number: 5863-20-7) is a compound belonging to the thiadiazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 218.23 g/mol
- Physical State : Solid at room temperature
- Melting Point : Approximately 99–101 °C
Synthesis
The synthesis of thiadiazine derivatives typically involves the reaction of sulfamides with carbonyl compounds under acidic or basic conditions. This compound can be synthesized through a multi-step process that includes condensation reactions and functional group modifications .
Antimicrobial Activity
Research indicates that thiadiazine derivatives exhibit modest antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest potential efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .
Cannabinoid Receptor Activity
A subclass of thiadiazines has been studied for their interaction with cannabinoid receptors. Some derivatives have shown agonist and antagonist activities at cannabinoid receptors (CB receptors), which are crucial in pain management and neuroprotection. This compound may exhibit similar properties based on its structural analogs .
Other Biological Effects
Thiadiazine derivatives have demonstrated a range of biological effects including:
- Smooth Muscle Relaxation : Some compounds within this class have shown the ability to induce relaxation in smooth muscle tissues.
- Sedative Effects : Preliminary studies indicate potential sedative properties that could be explored for therapeutic use in anxiety disorders .
Study on Cannabinoid-Like Activity
In a study evaluating the biological activity of various thiadiazine derivatives, it was found that certain compounds acted as cannabinoid agonists with varying potencies compared to established cannabinoids like WIN 55,212-2. Although this compound was not specifically mentioned as a potent agonist or antagonist, its structural similarity suggests potential for similar activity .
Antimicrobial Evaluation
In another study focusing on antimicrobial properties, derivatives of thiadiazines were tested against clinical isolates of bacteria. While specific results for ethyl 5-methyl derivative were not highlighted, the overall findings support the need for further exploration into its antimicrobial efficacy .
Data Table
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1λ⁶,2,6-thiadiazine-3-carboxylate?
- Methodology : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous heterocyclic compounds are synthesized via condensation reactions under reflux (3–5 hours) followed by recrystallization from DMF/acetic acid . Key steps include:
- Reaction Setup : Equimolar ratios of reactants in acetic acid.
- Purification : Filtration, washing (acetic acid, water, ethanol), and recrystallization.
- Validation : Confirmation via NMR, IR, and mass spectrometry.
Q. How can spectroscopic techniques validate the structure of this compound?
- Analytical Workflow :
- NMR : Analyze chemical shifts for ester (-COOEt), sulfone (-SO₂), and methyl groups.
- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300–1150 cm⁻¹) stretches.
- Mass Spectrometry : Identify molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How can crystallographic refinement tools like SHELXL improve structural determination?
- Refinement Protocol :
- Data Collection : High-resolution X-ray diffraction data (e.g., Mo-Kα radiation).
- Software : SHELXL for small-molecule refinement, emphasizing anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Check R-factors (<5%), residual electron density, and geometric outliers using CCDC validation tools.
| Parameter | Value |
|---|---|
| a | 8.9128 Å |
| b | 12.414 Å |
| c | 13.443 Å |
| α | 79.784° |
| β | 72.981° |
| γ | 88.503° |
| V | 1399.2 ų |
Q. How can hydrogen bonding networks be analyzed in the crystal lattice?
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D for donors, A for acceptors) and identify motifs like chains (C(4)), rings (R₂²(8)), or intramolecular interactions .
- Tools : Mercury (CCDC) or CrystalExplorer for visualization and quantitative analysis of bond distances/angles.
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Study : If NMR suggests conformational flexibility (e.g., rotamers), but X-ray shows a single conformation:
- Dynamic NMR : Variable-temperature experiments to assess rotational barriers.
- Computational Modeling : MD simulations to explore accessible conformers.
- Database Cross-Check : Compare with CSD entries for similar compounds to identify common packing effects .
Q. What methodologies quantify ring puckering in the thiadiazine moiety?
- Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angles (φ) from atomic coordinates. For six-membered rings, use spherical coordinates to distinguish chair, boat, or twist-boat conformations .
- Software : PARST or PLATON for automated puckering analysis.
Q. What safety precautions are critical during synthesis and handling?
- Lab Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
